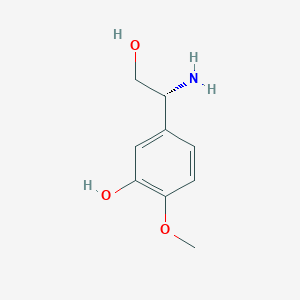
(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a methoxy group attached to a phenol ring. Its unique structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Reaction Conditions: The phenol derivative undergoes a series of reactions, including alkylation, reduction, and amination, to introduce the amino and hydroxyethyl groups.
Chiral Resolution: The final step involves chiral resolution to obtain the ®-enantiomer of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol may involve:
Large-Scale Reactions: Utilizing large reactors to carry out the synthesis steps efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but with different substitution patterns.
2-Amino-5-methoxyphenol: Lacks the hydroxyethyl group.
5-Amino-2-methoxyphenol: Lacks the hydroxyethyl group and has a different substitution pattern.
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is unique due to its specific combination of functional groups and chiral nature, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
5-[(1R)-1-amino-2-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3/t7-/m0/s1 |
Clave InChI |
KHAJXTPKKSEVSR-ZETCQYMHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H](CO)N)O |
SMILES canónico |
COC1=C(C=C(C=C1)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


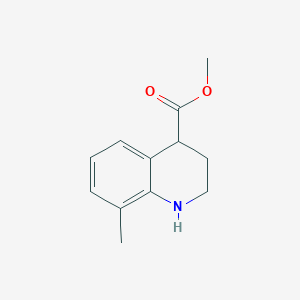
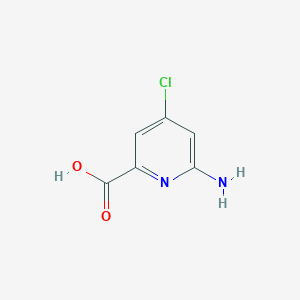
![3-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B13508281.png)
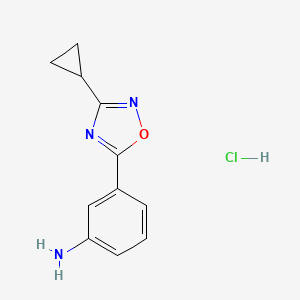
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid](/img/structure/B13508305.png)
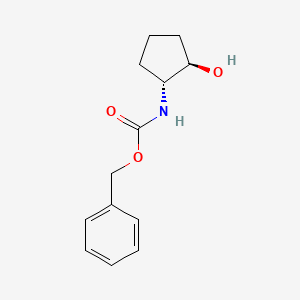
![[(1S,2S)-1-(hydroxymethyl)-2-methylbutyl]carbamic acid benzyl ester](/img/structure/B13508321.png)
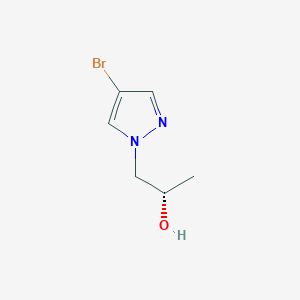
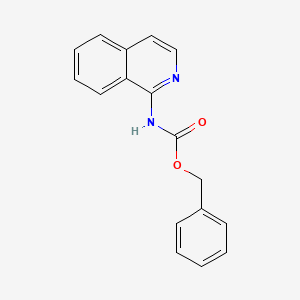
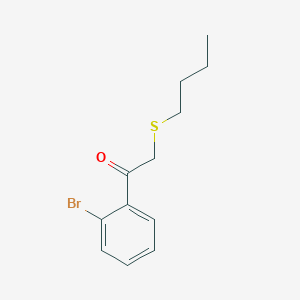
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B13508339.png)
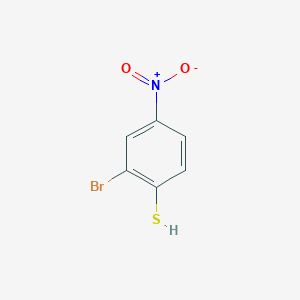
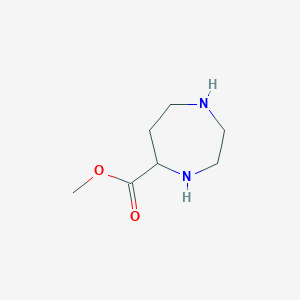
![3-Amino-2-[(4-tert-butylphenyl)methyl]propyl 2,2-dimethylpropanoate hydrochloride](/img/structure/B13508368.png)
